N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a butylphenyl group, a triazole ring, and a sulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Attachment of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiolating agents such as thiourea or thiols in the presence of catalysts.
Coupling with Butylphenyl Group: The final step involves coupling the functionalized triazole with a butylphenyl acetamide derivative through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety.
Substitution: The aromatic ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and amines.
Substitution: Halogenated or alkylated derivatives of the aromatic ring and triazole ring.
Scientific Research Applications
N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(4-butylphenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butylphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The triazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-4-5-12-6-8-13(9-7-12)17-14(20)10-21-15-18-16-11-19(15)2/h6-9,11H,3-5,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCDUBLTRBHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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